Unii-48cet2EN53

Vue d'ensemble

Description

ACHN-975 is a UDP-3-O-N-acetylglucosamine deacetylase (LpxC) inhibitor potentially for the treatment of multi-drug resistant Gram-negative bacteria infection.

Applications De Recherche Scientifique

Nanoparticle Synthesis

Nanoparticle synthesis is a key area where Unii-48cet2EN53 finds application. Recent developments in the liquid-phase syntheses of inorganic nanoparticles show the fundamental role of materials like Unii-48cet2EN53 in advancing chemical research, particularly in the field of electronics and semiconductor materials (Cushing, Kolesnichenko, & O'Connor, 2004).

Educational Programs for Research Translation

Unii-48cet2EN53 has implications in educational programs aimed at translating scientific research into practical innovations. This application is significant for creating viable and socially beneficial businesses through STEM innovation and entrepreneurship (Giordan, Shartrand, Steig, & Weilerstein, 2011).

Sensor Applications

In sensor technology, particularly chemical and biological sensors, Unii-48cet2EN53 plays a pivotal role. The advancement in sensor technology, including the development of optoelectronic nanodevices, leverages the unique properties of materials like Unii-48cet2EN53 (Ghosh & Pal, 2007).

Collaborative Working Environment in Large Scientific Applications

Unii-48cet2EN53 contributes to creating collaborative working environments for large scientific applications, such as environmental modeling. This includes enhancing remote development and data sharing capabilities in scientific research (Şahin, Weihrauch, Dimov, & Alexandrov, 2009).

Lab-Scale Interventions in Technology and Science

The material's relevance extends to lab-scale interventions where technological devices and services shape lives globally. It supports efforts to pay increased attention to the ethical, legal, and social aspects of scientific research and technological developments (Schuurbiers & Fisher, 2009).

Educational Applications in Molecular Biology

Unii-48cet2EN53 is utilized in innovative educational approaches in molecular biology, such as undergraduate research experiences focusing on characterizing mutations in the human p53 tumor suppressor gene (Hekmat-Scafe et al., 2016).

University Nanosat Program

The University Nanosat Program, a student satellite program, is another area where Unii-48cet2EN53 finds application. This program focuses on flying student-built nanosatellites, leveraging the material for technological advancements in aerospace (Hunyadi, Ganley, Peffer, & Kumashiro, 2004).

Nanomedicine and Molecular Imaging

In the field of nanomedicine and molecular imaging, Unii-48cet2EN53 contributes significantly. It plays a role in assessing the health and environmental impacts of nanomaterials, underlining its importance in diagnostics and therapeutic applications (Sutcliffe, 2011).

Mécanisme D'action

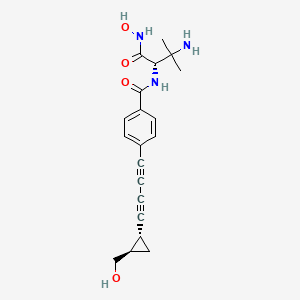

- ACHN-975 primarily targets the LpxC enzyme. LpxC is essential for the biosynthesis of lipid A, a component of the outer membrane in Gram-negative bacterial pathogens .

- Specifically, ACHN-975 forms a five-valent coordination with key residues (His74, His226, Asp230) in the LpxC active site. Additionally, its rigid alkynyl groups interact with hydrophobic regions of LpxC .

- ACHN-975 exhibits subnanomolar inhibitory activity against LpxC, with low MIC values (≤1 μg/mL) against a wide range of Gram-negative bacteria .

Target of Action: LpxC Enzyme

Mode of Action: Inhibition of LpxC

Pharmacokinetics: ADME Properties

Action Environment: Environmental Factors

Propriétés

IUPAC Name |

N-[(2S)-3-amino-1-(hydroxyamino)-3-methyl-1-oxobutan-2-yl]-4-[4-[(1R,2R)-2-(hydroxymethyl)cyclopropyl]buta-1,3-diynyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N3O4/c1-20(2,21)17(19(26)23-27)22-18(25)14-9-7-13(8-10-14)5-3-4-6-15-11-16(15)12-24/h7-10,15-17,24,27H,11-12,21H2,1-2H3,(H,22,25)(H,23,26)/t15-,16+,17-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOCUUDXEOKIQRU-IXDOHACOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(C(=O)NO)NC(=O)C1=CC=C(C=C1)C#CC#CC2CC2CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)([C@@H](C(=O)NO)NC(=O)C1=CC=C(C=C1)C#CC#C[C@@H]2C[C@H]2CO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((1S)-2-Amino-1-((hydroxyamino)carbonyl)-2-methylpropyl)-4-(4-((1R,2R)-2-(hydroxymethyl)cyclopropyl)-1,3-butadiyn-1-yl)benzamide | |

CAS RN |

1410809-36-7 | |

| Record name | ACHN-975 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1410809367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ACHN-975 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48CET2EN53 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

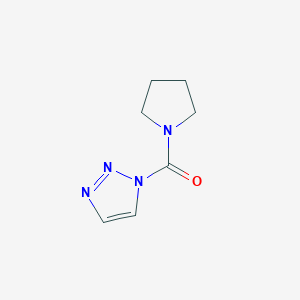

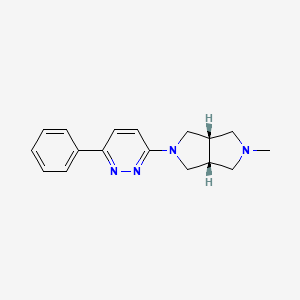

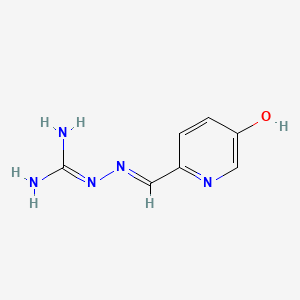

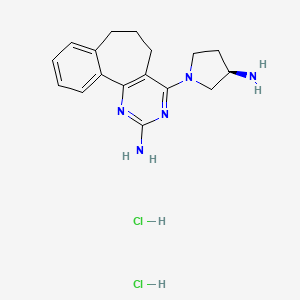

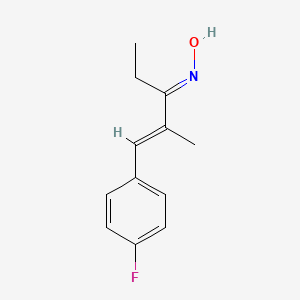

Feasible Synthetic Routes

Q & A

Q1: What is the mechanism of action of ACHN-975 and how does it affect bacterial viability?

A1: ACHN-975 is a potent inhibitor of the bacterial enzyme UDP-3-O-[(R)-3-hydroxymyristoyl]-N-acetylglucosamine deacetylase (LpxC) . LpxC catalyzes the first committed step in the biosynthesis of lipid A, a crucial component of the outer membrane in Gram-negative bacteria . By inhibiting LpxC, ACHN-975 disrupts lipid A production, ultimately leading to bacterial cell death .

Q2: How does ACHN-975 interact with the LpxC enzyme at a molecular level?

A2: Structural studies using X-ray crystallography revealed that ACHN-975 binds to the active site of LpxC, mimicking the enzyme's natural substrate . The hydroxamate group of ACHN-975 forms a five-coordinate complex with the zinc ion (Zn2+) present in the LpxC active site. Additionally, the long hydrophobic chain of ACHN-975 containing rigid alkynyl groups extends into a hydrophobic pocket within the active site . This dual interaction mode contributes to the high affinity and specificity of ACHN-975 for LpxC.

Q3: Has ACHN-975 shown efficacy against multidrug-resistant bacteria?

A3: Yes, ACHN-975 demonstrated potent in vitro activity against multidrug-resistant Pseudomonas aeruginosa strains, including those producing metallo-β-lactamases (MβLs) and those resistant to carbapenems . This activity against resistant strains highlights its potential as a valuable treatment option for challenging infections.

Q4: What are the structure-activity relationships (SAR) observed for ACHN-975 and its analogs?

A4: While specific modifications and their impact on ACHN-975 are not extensively detailed in the abstracts, research highlights that structural modifications targeting the Zn2+-binding group, hydrophobic side chain, and linker regions significantly influence LpxC inhibitory and antibacterial activity . This suggests a complex interplay between these structural elements and their influence on potency and selectivity.

Q5: What is the current status of ACHN-975 in clinical development?

A5: Despite its promising in vitro activity and efficacy in animal models, ACHN-975 was the first LpxC inhibitor to reach human clinical trials but was ultimately withdrawn due to dose-limiting cardiovascular toxicity, specifically transient hypotension without compensatory tachycardia . This highlights the challenges in developing safe and effective LpxC inhibitors.

Q6: Were any strategies explored to improve the therapeutic window of ACHN-975?

A6: Yes, researchers developed a phosphate prodrug of an optimized ACHN-975 analog (LPXC-516) to enhance solubility and potentially improve the therapeutic window . While this prodrug exhibited improved solubility and rapid conversion to the active drug, it unfortunately did not sufficiently address the cardiovascular safety concerns, leading to the termination of further clinical development .

Q7: What are the potential future directions for the development of LpxC inhibitors?

A7: Despite the setbacks with ACHN-975, LpxC remains a promising target for novel antibiotics against Gram-negative pathogens . Future research will likely focus on:

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[4-(4-amino-1-cyclohexylpyrazolo[3,4-d]pyrimidin-3-yl)-2-methoxyphenyl]-1-methylindole-2-carboxamide](/img/structure/B605048.png)

![2-[1-[4-(Dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-1-(oxiran-2-yl)ethyl]-11-hydroxy-5-methylnaphtho[2,3-h]chromene-4,7,12-trione](/img/structure/B605052.png)

![(2S)-N1-[5-(2-tert-butyl-4-thiazolyl)-4-methyl-2-thiazolyl]pyrrolidine-1,2-dicarboxamide](/img/structure/B605055.png)

![1-(2,3-dichlorophenyl)-N-{[2-(pyridin-2-yloxy)phenyl]methyl}-1H-1,2,3,4-tetrazol-5-amine](/img/structure/B605059.png)

![(R)-N-cyclohexyl-3-((3,4-dichlorophenethyl)amino)-N-(2-((2-hydroxy-2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-8-yl)ethyl)amino)ethyl)propanamide](/img/structure/B605061.png)

![4-((3'R,4'S,5'R)-6''-Chloro-4'-(3-chloro-2-fluorophenyl)-1'-ethyl-2''-oxodispiro[cyclohexane-1,2'-pyrrolidine-3',3''-indoline]-5'-carboxamido)bicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B605068.png)